![molecular formula C20H20ClN3O4S B11170147 N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4-diethoxybenzamide](/img/structure/B11170147.png)

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4-diethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

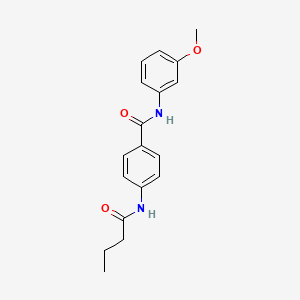

N-{5-[(4-chlorophénoxy)méthyl]-1,3,4-thiadiazol-2-yl}-3,4-diéthoxybenzamide est un composé organique synthétique qui appartient à la classe des dérivés de thiadiazole. Ce composé est caractérisé par la présence d'un cycle thiadiazole, d'un groupe chlorophénoxy et d'un fragment diéthoxybenzamide. Il a suscité un intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de N-{5-[(4-chlorophénoxy)méthyl]-1,3,4-thiadiazol-2-yl}-3,4-diéthoxybenzamide implique généralement plusieurs étapes :

Formation du cycle thiadiazole : Le cycle thiadiazole peut être synthétisé en faisant réagir la thiosemicarbazide avec un dérivé d'acide carboxylique approprié en milieu acide.

Introduction du groupe chlorophénoxy : Le groupe chlorophénoxy est introduit par une réaction de substitution nucléophile, où un dérivé de chlorophénol réagit avec un électrophile approprié.

Fixation du fragment diéthoxybenzamide : L'étape finale implique le couplage de l'intermédiaire thiadiazole avec le chlorure de 3,4-diéthoxybenzoyle en présence d'une base comme la triéthylamine.

Méthodes de production industrielle

La production industrielle de N-{5-[(4-chlorophénoxy)méthyl]-1,3,4-thiadiazol-2-yl}-3,4-diéthoxybenzamide peut impliquer l'optimisation des voies de synthèse décrites ci-dessus pour améliorer le rendement et la pureté. Cela peut inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et l'optimisation du processus pour garantir la scalabilité et la rentabilité.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle thiadiazole, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle du fragment benzamide, le convertissant potentiellement en amine.

Substitution : Le groupe chlorophénoxy peut participer à des réactions de substitution nucléophile, où l'atome de chlore est remplacé par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Des nucléophiles comme les amines, les thiols ou les alcoolates peuvent être utilisés en milieu basique.

Principaux produits

Oxydation : Sulfoxydes, sulfones.

Réduction : Amines.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Chimie : En tant que bloc de construction pour la synthèse de molécules plus complexes.

Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique, en particulier dans l'inhibition de l'acétylcholinestérase.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement des maladies neurodégénératives en raison de ses propriétés inhibitrices enzymatiques.

Industrie : Utilisation potentielle comme précurseur dans la synthèse d'agrochimiques et de produits pharmaceutiques.

Mécanisme d'action

Le mécanisme par lequel N-{5-[(4-chlorophénoxy)méthyl]-1,3,4-thiadiazol-2-yl}-3,4-diéthoxybenzamide exerce ses effets est principalement par l'inhibition d'enzymes spécifiques. Par exemple, son potentiel en tant qu'inhibiteur de l'acétylcholinestérase implique la liaison au site actif de l'enzyme, empêchant la dégradation de l'acétylcholine, ce qui améliore la transmission cholinergique. Ce mécanisme est particulièrement pertinent dans le contexte des maladies neurodégénératives où les niveaux d'acétylcholine sont compromis.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

Medicine: Explored for its potential therapeutic effects in treating neurodegenerative disorders due to its enzyme inhibitory properties.

Industry: Potential use as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism by which N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4-diethoxybenzamide exerts its effects is primarily through the inhibition of specific enzymes. For example, its potential as an acetylcholinesterase inhibitor involves binding to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where acetylcholine levels are compromised.

Comparaison Avec Des Composés Similaires

Composés similaires

N-{5-[(4-chlorophénoxy)méthyl]-1,3,4-oxadiazol-2-yl}-3,4-diéthoxybenzamide : Structure similaire, mais avec un cycle oxadiazole au lieu d'un cycle thiadiazole.

N-{5-[(4-chlorophénoxy)méthyl]-1,3,4-thiadiazol-2-yl}-3,4-diméthoxybenzamide : Structure similaire, mais avec des groupes diméthoxy au lieu de groupes diéthoxy.

Unicité

N-{5-[(4-chlorophénoxy)méthyl]-1,3,4-thiadiazol-2-yl}-3,4-diéthoxybenzamide est unique en raison de la combinaison de son cycle thiadiazole, de son groupe chlorophénoxy et de son fragment diéthoxybenzamide. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui le distinguent d'autres composés similaires. Par exemple, la présence du cycle thiadiazole peut améliorer sa stabilité et sa réactivité par rapport à l'analogue oxadiazole.

Propriétés

Formule moléculaire |

C20H20ClN3O4S |

|---|---|

Poids moléculaire |

433.9 g/mol |

Nom IUPAC |

N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide |

InChI |

InChI=1S/C20H20ClN3O4S/c1-3-26-16-10-5-13(11-17(16)27-4-2)19(25)22-20-24-23-18(29-20)12-28-15-8-6-14(21)7-9-15/h5-11H,3-4,12H2,1-2H3,(H,22,24,25) |

Clé InChI |

MDUSQFPCANWJPX-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl)OCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11170079.png)

![1-(furan-2-carbonyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B11170092.png)

![N-[2-(butan-2-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B11170112.png)

![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B11170115.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-fluorobenzamide](/img/structure/B11170119.png)

![N-[4-(dipropylsulfamoyl)phenyl]-4-methoxybenzamide](/img/structure/B11170122.png)

![N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B11170132.png)

![N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2,4-dimethoxy-benzamide](/img/structure/B11170157.png)